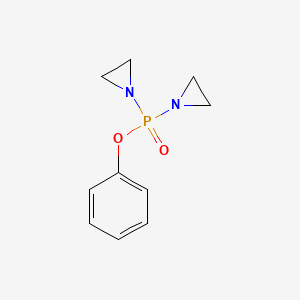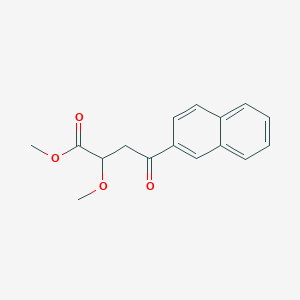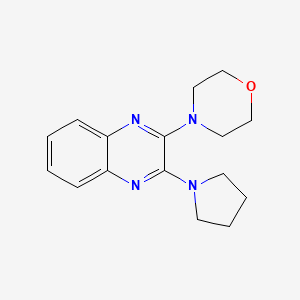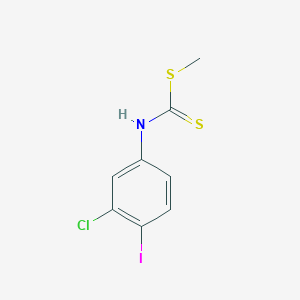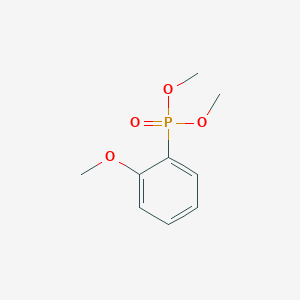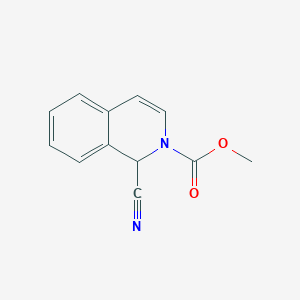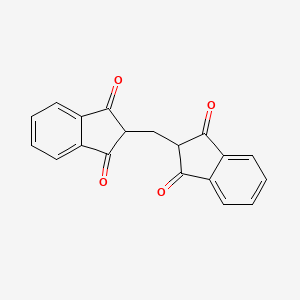
2,2'-Methanediylbis(1h-indene-1,3(2h)-dione)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Methanediylbis(1h-indene-1,3(2h)-dione) is an organic compound characterized by its unique structure, which includes two indene-1,3-dione units connected by a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Methanediylbis(1h-indene-1,3(2h)-dione) typically involves the condensation of indene-1,3-dione with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge, linking the two indene-1,3-dione units.
Industrial Production Methods: In an industrial setting, the production of 2,2’-Methanediylbis(1h-indene-1,3(2h)-dione) can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Catalysts may also be employed to enhance the reaction rate and yield.
Types of Reactions:
Oxidation: 2,2’-Methanediylbis(1h-indene-1,3(2h)-dione) can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of this compound can yield reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学的研究の応用
2,2’-Methanediylbis(1h-indene-1,3(2h)-dione) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
作用機序
The mechanism by which 2,2’-Methanediylbis(1h-indene-1,3(2h)-dione) exerts its effects involves interactions with various molecular targets. These interactions can influence biochemical pathways, leading to specific biological outcomes. The exact mechanism depends on the specific application and the derivatives of the compound being studied.
類似化合物との比較
Indene-1,3-dione: A precursor to 2,2’-Methanediylbis(1h-indene-1,3(2h)-dione), sharing a similar core structure.
Bis(indene-1,3-dione) derivatives: Compounds with similar structural motifs but different substituents or linkages.
Uniqueness: 2,2’-Methanediylbis(1h-indene-1,3(2h)-dione) is unique due to its methylene bridge, which imparts distinct chemical and physical properties. This structural feature differentiates it from other indene-1,3-dione derivatives and contributes to its specific reactivity and applications.
特性
CAS番号 |
22135-01-9 |
|---|---|
分子式 |
C19H12O4 |
分子量 |
304.3 g/mol |
IUPAC名 |
2-[(1,3-dioxoinden-2-yl)methyl]indene-1,3-dione |
InChI |
InChI=1S/C19H12O4/c20-16-10-5-1-2-6-11(10)17(21)14(16)9-15-18(22)12-7-3-4-8-13(12)19(15)23/h1-8,14-15H,9H2 |
InChIキー |
ZRAQYCLYTPWCIK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)CC3C(=O)C4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


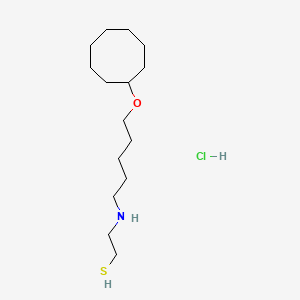
![Benzamide, N-phenyl-N-[phenyl(phenylimino)methyl]-](/img/structure/B14716024.png)



